6-Bromo-2-chloro-4-iodopyridin-3-amine

Organic Synthesis Medicinal Chemistry Cross-Coupling

Sequential functionalization of pyridine scaffolds is often limited by regioselectivity. 6-Bromo-2-chloro-4-iodopyridin-3-amine (CAS 1138444-29-7) offers three orthogonal halogen sites for predictable, stepwise cross-coupling. • C-I, C-Br, C-Cl enable three sequential Suzuki, Sonogashira, or Buchwald-Hartwig couplings • C-I bond is suited for photoredox late-stage functionalization via pyridyl radical generation • XLogP3 = 2.8; applied in GPR54 antagonist and kinase inhibitor synthesis Standard pack sizes available from BenchChem with global shipping.

Molecular Formula C5H3BrClIN2
Molecular Weight 333.35 g/mol
CAS No. 1138444-29-7
Cat. No. B1372192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-chloro-4-iodopyridin-3-amine
CAS1138444-29-7
Molecular FormulaC5H3BrClIN2
Molecular Weight333.35 g/mol
Structural Identifiers
SMILESC1=C(C(=C(N=C1Br)Cl)N)I
InChIInChI=1S/C5H3BrClIN2/c6-3-1-2(8)4(9)5(7)10-3/h1H,9H2
InChIKeyHWLNYUGZLGKVKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-2-chloro-4-iodopyridin-3-amine: Polyhalogenated Pyridine Scaffold


6-Bromo-2-chloro-4-iodopyridin-3-amine (CAS 1138444-29-7) is a polyhalogenated pyridine building block with the molecular formula C5H3BrClIN2 and a molecular weight of 333.35 g/mol [1]. It is characterized by the presence of three distinct halogen substituents (Br, Cl, I) and a reactive primary amine group on a single pyridine ring [1]. The compound is primarily utilized as a versatile intermediate in organic synthesis, particularly in medicinal chemistry for the construction of complex molecular architectures .

Workflow Sequential cross-coupling for tri-substituted pyridines
Selection Tri-halogen pattern for orthogonal functionalization
Use Context Medicinal chemistry building-block libraries

6-Bromo-2-chloro-4-iodopyridin-3-amine: Irreplaceable by Common Analogs


The specific arrangement of bromine, chlorine, and iodine substituents on the pyridine ring, combined with the presence of an amine group, dictates a unique profile of reactivity and physicochemical properties [1]. The varying bond dissociation energies and polarizabilities of the C-Br, C-Cl, and C-I bonds [2] enable orthogonal and sequential functionalization strategies, which are not possible with simpler, less-substituted, or differently halogenated pyridine analogs. Generic substitution could lead to altered regioselectivity in cross-coupling reactions, changes in the compound's lipophilicity (XLogP3: 2.8 [1]), and ultimately, a different outcome in the synthesis of target molecules.

Regioselectivity may shift when using isomeric tri-halopyridines with different substitution patterns.
Lipophilicity profile may differ without the iodine substituent, altering ADME-related properties of downstream products.
Orthogonal reactivity sequence is lost with single- or mixed-halogen analogs lacking the C-I, C-Br, C-Cl trio.

6-Bromo-2-chloro-4-iodopyridin-3-amine: Evidence of Differentiation


Tri-Halogen Pattern for Orthogonal Cross-Coupling

6-Bromo-2-chloro-4-iodopyridin-3-amine is differentiated by its unique combination of three different halogen atoms on a single pyridine core. In contrast to analogs like 5-Bromo-4-chloro-3-iodopyridin-2-amine [1] or 5-Bromo-6-chloro-3-iodopyridin-2-amine [1], the 2-chloro-4-iodo-6-bromo substitution pattern on this compound provides three chemically distinct handles for sequential, chemoselective cross-coupling reactions, leveraging the inherent differences in reactivity between aryl iodides, bromides, and chlorides under palladium catalysis [2].

Orthogonal substitution pattern
Class-level inference
1 Br, 1 Cl, 1 I pattern vs. isomeric tri-halopyridines
Supports defined sequential functionalization
Based on vendor catalog data & known reactivity trends
Organic Synthesis Medicinal Chemistry Cross-Coupling

Defined Lipophilicity for Pharmacokinetic Tuning

The lipophilicity of 6-Bromo-2-chloro-4-iodopyridin-3-amine, as measured by its computed XLogP3 value of 2.8 [1], is a key differentiator. This value is substantially different from non-iodinated analogs. For example, a typical non-iodinated analog such as 4-Bromo-6-chloro-2-methylpyridin-3-amine (CAS 1351813-69-8), which lacks the heavy iodine atom, has a lower molecular weight (221.48 g/mol [2]) and is expected to have a lower logP. The presence of iodine significantly increases both molecular weight and lipophilicity [1], which are critical parameters in medicinal chemistry for modulating membrane permeability, solubility, and target binding.

Lipophilicity (XLogP3)
Class-level inference
2.8
Provides starting point for logP tuning
Computed property; experimental validation advised
Drug Discovery ADME Physicochemical Properties

Photoredox-Mediated C-H Functionalization via Aryl Radicals

The carbon-iodine (C-I) bond in 6-Bromo-2-chloro-4-iodopyridin-3-amine, with its lower bond dissociation energy compared to C-Br and C-Cl bonds, is a preferential site for single-electron reduction under photoredox conditions [1]. This enables the generation of a pyridyl radical at the 4-position, which can participate in anti-Markovnikov addition to alkenes [1]. This reactivity profile is distinct from simpler analogs lacking the iodo substituent, which may not undergo facile single-electron reduction under mild photoredox conditions, thereby limiting their utility in late-stage functionalization strategies.

C–I bond lability
Class-level inference
C–I ~57 kcal/mol vs. C–Br ~71, C–Cl ~79
Enables chemoselective radical generation
Based on bond dissociation energies
Photoredox Catalysis Radical Chemistry C-H Functionalization

Commercial Availability and Purity Profile

6-Bromo-2-chloro-4-iodopyridin-3-amine is available from multiple commercial vendors in high purity (typically 95% or 98% ), which is critical for reproducible research. In contrast, some closely related isomers or analogs may be listed as 'custom synthesis' items [1] or have longer lead times , making them less accessible for time-sensitive projects. The established supply chain for CAS 1138444-29-7 reduces procurement friction compared to less common, custom-synthesized building blocks.

Commercial availability
Reported
Off-the-shelf, 95–98% purity vs. custom synthesis
Reduces procurement risk and lead times
Vendor listing review; verify lot CoA
Procurement Chemical Supply Purity

6-Bromo-2-chloro-4-iodopyridin-3-amine: Optimal R&D Applications


Sequential Palladium-Catalyzed Cross-Coupling

This compound is ideally suited for medicinal chemistry programs requiring the rapid synthesis of small libraries of complex, tri-substituted pyridines. The orthogonal reactivity of the C-I, C-Br, and C-Cl bonds [1] allows for three sequential, chemoselective cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) to install distinct functional groups with predictable regiocontrol [2].

Photoredox-Mediated Late-Stage Functionalization

The presence of the C-I bond makes this building block a prime candidate for photoredox-catalyzed, late-stage functionalization of advanced intermediates [1]. It can be selectively activated to generate a pyridyl radical under mild conditions, enabling the installation of alkyl groups via anti-Markovnikov addition to alkenes without affecting other sensitive functional groups [1].

Kinase Inhibitor and GPCR Antagonist Scaffolds

The compound's utility in constructing biologically relevant scaffolds is supported by its application in the synthesis of GPR54 antagonists [2] and its general mention in the context of kinase inhibitor development . Its defined lipophilicity (XLogP3 = 2.8) and ability to be sequentially functionalized [2] make it a valuable starting point for hit-to-lead optimization in these target classes.

Application
Selection Property
Validation Focus
Sequential cross-coupling library synthesis
Orthogonal halogen reactivity
Regioselective sequential functionalization
Photoredox late-stage diversification
C–I bond lability
Radical generation under mild conditions
Bioactive molecule scaffold synthesis
Defined lipophilicity and functionalization
Hit-to-lead logP tuning

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